3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane]
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Overview
Description
3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] is a complex heterocyclic compound that features a spiro linkage between a triazoloisoquinoline and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This method is often performed under microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazoloisoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits activities such as RORγt inverse agonists and JAK inhibitors.
Pyrazolo[3,4-d]pyrimidines: Target CDK2 and show significant cytotoxic activities.
Uniqueness
3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-15-8-2-4-10-17(15)19-22-23-20-18-11-5-3-9-16(18)14-21(24(19)20)12-6-7-13-21/h2-5,8-11H,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZBLWCJKYZDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C4(CCCC4)CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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